Maropitant citrate is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, effectively blocking the pharmacological action of Substance P (SP) in the central nervous system [, ]. This white, crystalline powder is classified as a non-peptide tachykinin receptor antagonist []. In scientific research, Maropitant citrate serves as a valuable tool for investigating the role of the NK-1 receptor and Substance P in various physiological and pathological processes.
Maropitant citrate is a pharmaceutical compound primarily used as an antiemetic agent in veterinary medicine. It is the citrate salt of maropitant, which is effective in preventing vomiting and nausea in animals, particularly dogs and cats. This compound is classified under the category of neurokinin-1 receptor antagonists, specifically targeting the substance P pathway, which plays a significant role in emesis (vomiting).
Maropitant citrate is synthesized from maropitant, which is derived from the quinuclidine core structure. The compound has been developed and marketed by Pfizer Inc. under the brand name Prevomax for veterinary use.
The synthesis of maropitant citrate involves several key steps, beginning with the formation of the quinuclidine core. The process typically includes:
The industrial production of maropitant citrate follows similar synthetic routes on a larger scale, involving bulk synthesis, purification through crystallization and chromatography, and formulation into tablets or injectable solutions for veterinary applications .
Maropitant citrate exhibits stereoisomerism due to the presence of two chiral centers in its structure. The compound can exist in different polymorphic forms, with form A being more stable than form B .
Maropitant citrate can undergo various chemical reactions:
Common reagents used include:
Maropitant functions as a neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in vomiting pathways. By inhibiting this receptor, maropitant effectively prevents nausea and vomiting in animals.
Studies have demonstrated that maropitant not only acts as an antiemetic but also exhibits anti-inflammatory properties, suggesting additional therapeutic potentials beyond its primary use .
Maropitant citrate is characterized by several physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity, identity, and concentration during production and quality control processes.
Maropitant citrate is predominantly used in veterinary medicine to manage vomiting and nausea in dogs and cats. Its effectiveness has been validated through various clinical studies, making it a critical component in treating emesis related to various conditions including chemotherapy-induced nausea.
In addition to its primary application as an antiemetic, ongoing research explores its potential anti-inflammatory effects and other therapeutic uses .
The quinuclidine (1-azabicyclo[2.2.2]octane) framework in maropitant citrate is pivotal for its neurokinin-1 (NK1) receptor antagonism. This bridged tertiary amine structure imposes geometric constraints that enhance binding to the NK1 receptor’s transmembrane domain. Synthesis begins with a Robinson annulation strategy, involving the condensation of 4-piperidone ethyl ester with acrylate derivatives under basic conditions. This forms the bicyclic skeleton, but yields racemic mixtures due to symmetric intermediates [1].
To achieve the required (2S,3S) stereochemistry, chiral resolution is employed:
Process Optimization:
Table 1: Stereoselective Synthesis Methods Comparison
Method | Reaction Time | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Classical Resolution | 72 h | 35 | 99 |
Enzymatic Hydrolysis | 24 h | 42 | 98 |
Asymmetric Hydrogenation | 5 h | 88 | 99.5 |
The benzhydryl (diphenylmethyl) and 2-methoxy-5-t-butylbenzyl groups on maropitant’s quinuclidine nitrogen are engineered for optimal NK1 receptor blockade. Benzhydryl occupies the receptor’s hydrophobic pocket (Val116, Phe268), while the methoxybenzyl group disrupts substance P binding via steric hindrance [2] [6].
Structure-Activity Relationship (SAR) Insights:
Molecular dynamics simulations reveal the methoxy group forms a hydrogen bond with His197 of the NK1 receptor, contributing 2.3 kcal/mol binding energy. Benzhydryl’s phenyl rings adopt a twisted conformation (dihedral angle: 85°), maximizing van der Waals contacts [6].
Table 2: Substituent Effects on NK1 Receptor Binding
Modification | Affinity (Ki, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|
Unsubstituted benzhydryl | 12.5 | 18 |
para-Fluoro benzhydryl | 8.2 | 22 |
meta-Methoxybenzyl | 312 | 14 |
5-t-Butyl-2-methoxybenzyl | 0.8 | 46 |
Citrate salt formation converts maropitant’s free base into a stable, water-soluble formulation. The process demands precise control to avoid undesired polymorphs that compromise bioavailability. Anhydrous Form I is the target polymorph, exhibiting superior dissolution and storage stability [1].
Crystallization Protocol:
Polymorph Characterization:
Critical Parameters:
Table 3: Maropitant Citrate Polymorph Properties
Form | Crystal Habit | Dissolution Rate (mg/mL/min) | Stability (40°C/75% RH) |
---|---|---|---|
Form I | Needle | 1.8 | >24 months |
Form II | Prismatic | 0.9 | 3 months |
Hydrate | Platelet | 0.7 | 1 month |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7